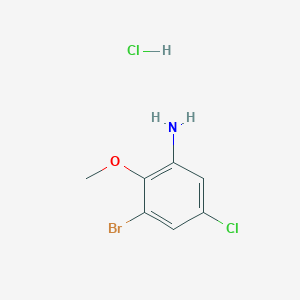

3-Bromo-5-chloro-2-methoxyaniline HCl

Description

3-Bromo-5-chloro-2-methoxyaniline HCl is a halogenated aniline derivative characterized by a methoxy group at position 2, bromine at position 3, and chlorine at position 5 on the aromatic ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for synthetic applications . The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating strict safety protocols during handling .

Properties

IUPAC Name |

3-bromo-5-chloro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO.ClH/c1-11-7-5(8)2-4(9)3-6(7)10;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKIYQQCNGGSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride typically involves the halogenation of 2-methoxyaniline. The process begins with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents at the desired positions on the aromatic ring. The final step involves the reduction of the nitro group to an amino group, yielding 3-Bromo-5-chloro-2-methoxyaniline. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

Nucleophilic substitution: Substituted anilines.

Oxidation: Nitro derivatives.

Reduction: Amines.

Coupling reactions: Biaryl compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Bromo-5-chloro-2-methoxyaniline hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential anticancer and antimicrobial activities.

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, with IC50 values ranging from 15 to 30 µM for certain derivatives.

Antimicrobial Efficacy

In antimicrobial studies, various derivatives based on 3-Bromo-5-chloro-2-methoxyaniline hydrochloride have demonstrated significant activity against a range of bacterial species. Minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL, indicating that structural modifications can enhance antimicrobial potency.

Agricultural Applications

The compound has also been investigated for its potential use in agriculture, particularly as a growth promoter for crops. Studies indicate that it can positively influence the growth of various plant species when applied as a treatment .

Growth Promotion Studies

In experiments involving soybean, groundnut, and chickpea, plants treated with 3-Bromo-5-chloro-2-methoxyaniline hydrochloride showed improved growth metrics compared to untreated controls. This suggests potential applications in enhancing agricultural productivity through chemical treatments .

Chemical Reactions and Derivatives

3-Bromo-5-chloro-2-methoxyaniline hydrochloride can undergo several chemical reactions, including:

- Substitution Reactions : The halogen atoms on the aromatic ring can be substituted with other nucleophiles.

- Oxidation/Reduction Reactions : The compound can be oxidized or reduced to yield various derivatives.

- Hydrolysis : Under acidic or basic conditions, the amine bond can be hydrolyzed to yield corresponding carboxylic acids and amines.

These reactions facilitate the synthesis of new compounds with potentially enhanced biological activities.

Case Studies and Research Findings

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Study Findings

- In antimicrobial studies, derivatives showed significant efficacy against multiple bacterial strains.

- In anticancer screenings, certain derivatives achieved moderate cytotoxicity against breast cancer cells.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other halogenated methoxyaniline derivatives.

| Compound Name | CAS Number | Substituent Positions (Br, Cl, OCH₃) | Similarity Score | Key Differences |

|---|---|---|---|---|

| 3-Bromo-5-chloro-2-methoxyaniline HCl | 19056-41-8 | 3-Br, 5-Cl, 2-OCH₃ | Reference | Parent compound; HCl salt form |

| 3-Bromo-4-methoxyaniline HCl | 80523-34-8 | 3-Br, 4-OCH₃ | 0.92 | Lacks Cl; methoxy at position 4 |

| 5-Bromo-2-chloro-3-methoxyaniline | 63603-12-3 | 5-Br, 2-Cl, 3-OCH₃ | 0.88 | Br/Cl positions swapped vs. parent |

| 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline | 1807029-02-2 | 3-Br, 4-Cl, 5-CF₃O | 0.86 | Trifluoromethoxy at position 5 |

Notes on Comparison:

- Electron-Withdrawing Effects : Derivatives with trifluoromethoxy groups (e.g., CAS 1807029-02-2) exhibit stronger electron-withdrawing effects compared to methoxy, influencing aromatic electrophilic substitution patterns .

- Salt Forms : The HCl salt of the parent compound enhances solubility in aqueous media compared to free-base analogues, a critical factor in industrial synthesis workflows .

Research Findings and Implications

Reactivity Trends

Halogenated anilines are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings. The parent compound’s dual halogen (Br and Cl) substituents enable sequential functionalization, a feature less pronounced in mono-halogenated analogues like 3-Bromo-4-methoxyaniline HCl .

Biological Activity

3-Bromo-5-chloro-2-methoxyaniline hydrochloride (CAS Number: 1820674-87-0) is an aniline derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈BrCl₂N₃O

- Molecular Weight : Approximately 236.5 g/mol

- LogP Value : 3.27, indicating moderate lipophilicity which may influence its bioavailability.

The biological activity of 3-Bromo-5-chloro-2-methoxyaniline HCl can be attributed to several mechanisms:

- Enzyme Interaction : This compound can act as an inhibitor or activator for various enzymes. For instance, it may inhibit kinase activity by binding to active sites, thereby preventing substrate phosphorylation.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways such as NF-κB and ISRE pathways, which are crucial for immune responses and inflammation .

- Gene Expression Regulation : The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles that affect cellular metabolism and function.

Antioxidant Activity

Research indicates that derivatives of 3-Bromo-5-chloro-2-methoxyaniline exhibit significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments using brine shrimp and cancer cell lines (e.g., Hep-2C) have shown varying degrees of toxicity:

| Compound | LD50 (µg/mL) | IC50 (µM) |

|---|---|---|

| 3-Bromo-5-chloro-2-methoxyaniline | 100 ± 1.78 | 6.181 ± 0.05 |

| Doxorubicin (Standard) | 124 ± 1.54 | 17.08 ± 0.37 |

The compound exhibited a notable cytotoxic effect, comparable to doxorubicin, suggesting potential as an anticancer agent .

Enzyme Inhibition

In studies assessing α-amylase inhibition, the compound demonstrated significant inhibitory effects, which could have implications for diabetes management:

| Compound | % Inhibition | IC50 (µg/mL) |

|---|---|---|

| SF5 (analog) | 97.37% | 38.05 ± 0.98 |

| Acarbose (Standard) | 79.97% | - |

This suggests that modifications of the aniline structure can enhance enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted the importance of substituents on the aryl ring in modulating biological activity. Removal or alteration of methoxy or chloro groups resulted in a complete loss of activity in some derivatives, emphasizing their role in maintaining bioactivity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests that the compound has reasonable bioavailability due to its molecular weight and LogP value. Studies indicate that environmental conditions can significantly impact its stability and degradation, influencing its efficacy in biological systems.

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-chloro-2-methoxyaniline HCl?

The compound can be synthesized via bromination and chlorination of precursor anilines. For example, bromination of 2-methoxyaniline derivatives using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform, followed by HCl salt formation to enhance solubility . Optimization of reaction conditions (e.g., stoichiometry, temperature) is critical to minimize side products.

Q. How is the purity and structural integrity of this compound validated?

Characterization typically involves:

Q. What solvents and storage conditions are recommended for this compound?

The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol). Storage should be in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing halogenation byproducts?

Key strategies include:

- Catalyst Selection : Lewis acids like FeCl₃ to direct regioselective bromination .

- Stepwise Halogenation : Sequential introduction of bromine and chlorine to avoid steric hindrance.

- Purification : Column chromatography or recrystallization to isolate the target compound from dihalogenated impurities .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile intermediate in synthesizing bioactive molecules:

- Drug Precursor : Used in benzodiazepine and antipsychotic drug synthesis via Suzuki coupling or amidation reactions .

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methoxy group) to optimize pharmacokinetic properties .

Methodological and Analytical Challenges

Q. How can researchers design derivatives of this compound for targeted biological activity?

- Functional Group Manipulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to enzyme active sites .

- Boronated Derivatives : Use boronic acid analogs (e.g., 3-Bromo-5-methoxyphenylboronic acid) for cross-coupling reactions in drug discovery .

Q. What analytical approaches resolve challenges in crystallizing this compound?

- Co-Crystallization : Use counterions or co-formers to stabilize crystal lattice formation.

- High-Throughput Screening : Test multiple solvent systems (e.g., DMSO/water) to identify optimal crystallization conditions .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in synthesis be systematically addressed?

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Statistically optimize variables (e.g., reaction time, solvent ratio) to ensure consistency .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Strict Solvent Controls : Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity.

- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.